![molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
4-Methoxythieno[3,2-d]pyrimidine
Overview
Description
OSM-S-172 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria by leveraging open-source research methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-172 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods: While specific industrial production methods for OSM-S-172 are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: OSM-S-172 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert OSM-S-172 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Anticancer Activity
4-Methoxythieno[3,2-d]pyrimidine derivatives have been explored as bioisosteric analogues of established anticancer agents. A study demonstrated their antiproliferative effects on human colorectal cancer cell lines HT-29 and Caco-2. The compounds exhibited inhibitory effects comparable to that of MPC-6827, a known anticancer drug. Specifically, at concentrations of 5 µM and 10 µM, compounds 4a and 4c showed significant inhibition of cancer cell proliferation, with a maximum inhibition of 45% observed after 72 hours of treatment with 4c .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | Concentration (µM) | Inhibition (%) after 72h |
---|---|---|---|
4a | Caco-2 | 5 | 30 |
4a | Caco-2 | 10 | 45 |
4c | HT-29 | 5 | 30 |
4c | HT-29 | 10 | 45 |
FGFR1 Inhibition
Recent research has identified certain derivatives of this compound as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). A series of compounds were synthesized and evaluated for their ability to inhibit FGFR1 activity using a radiolabeled ATP assay. Notably, nine compounds demonstrated IC50 values ranging from 0.9 to 5.6 µM, indicating their potential as therapeutic agents targeting FGFR1 .
Table 2: FGFR1 Inhibition by this compound Derivatives
Compound ID | IC50 (µM) | Residual Activity (%) |
---|---|---|
Compound A | 0.9 | 33 |
Compound B | 5.6 | 21 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the thieno[3,2-d]pyrimidine core can significantly influence biological activity. For instance, changes at specific positions on the molecule can enhance or diminish its potency against cancer cell lines or FGFR1 inhibition. The insights gained from these studies are crucial for the design of more effective analogues .
Synthesis Techniques
The synthesis of these compounds typically involves microwave-assisted chemical processes, which enhance yield and reduce reaction times. The methodologies employed are critical in developing new derivatives with improved biological activities .
Case Studies
Several case studies highlight the efficacy of these compounds in preclinical settings:
- Case Study on Anticancer Activity : In a comparative study with MPC-6827, compounds 4a and 4c were shown to have similar mechanisms of action, leading to apoptosis in cancer cells through disruption of the cell cycle.
- Case Study on FGFR1 Inhibitors : The most active compound from the FGFR1 inhibition study was characterized by its binding mode within the ATP-binding pocket, showcasing its potential as a selective inhibitor for therapeutic applications .
Mechanism of Action
The mechanism of action of OSM-S-172 involves its interaction with specific molecular targets. In the case of malaria, the compound targets the Plasmodium falciparum asparaginyl-tRNA synthetase, inhibiting protein translation and activating the amino acid starvation response. This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-172 adduct, which disrupts the parasite’s protein synthesis machinery .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound with comparable biological activities.
Uniqueness: OSM-S-172 stands out due to its specific interaction with Plasmodium falciparum asparaginyl-tRNA synthetase, making it a potent antimalarial agent. Its unique chemical structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in malaria treatment .
Biological Activity
4-Methoxythieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various targets. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Condensation Reactions : The initial step often includes the condensation of thiophene derivatives with pyrimidine precursors under specific conditions to yield thienopyrimidine structures.
- Substitution Reactions : Following the formation of the thienopyrimidine core, methoxy groups can be introduced using nucleophilic aromatic substitution methods.
- Purification : The final products are purified through column chromatography to obtain pure this compound derivatives.
Inhibition of Enzymes
Research has shown that this compound exhibits inhibitory activity against several enzymes:
- FGFR1 Inhibition : A study demonstrated that various derivatives of thieno[3,2-d]pyrimidines, including 4-methoxy variants, showed IC50 values ranging from 0.9 to 5.6 μM against FGFR1, indicating significant inhibitory potential . This suggests that these compounds could serve as therapeutic agents in conditions where FGFR1 is implicated.
- 17β-HSD Inhibition : Another study evaluated the ability of thienopyrimidine derivatives to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD). Compounds were tested at a concentration of 1 µM, with some showing moderate inhibition (e.g., 36% inhibition for specific analogs) .
Antitumor Activity
The antitumor properties of this compound have been explored in various cancer cell lines:
- Cytotoxicity Assays : In vitro assays indicated that certain thieno[3,2-d]pyrimidines exhibited significant cytotoxic effects against cancer cell lines such as H1975 and A549. For instance, compounds were evaluated for their ability to inhibit cell proliferation with IC50 values indicating effective anti-proliferative activity .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of key signaling pathways involved in tumor growth and survival. For example, compounds targeting EGFR and VEGF pathways have been noted for their potential in treating triple-negative breast cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Group Modifications : Variations in substituents on the thieno[3,2-d]pyrimidine core have been shown to impact biological activity significantly. For instance, different aryl groups and methoxy substitutions have been correlated with enhanced enzyme inhibition and cytotoxicity .
- Binding Affinity Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level. The binding modes suggest that modifications can lead to improved affinity and selectivity for FGFR1 and other targets .
Data Summary
The following table summarizes key findings related to the biological activity of this compound derivatives:
Compound | Target | IC50 (μM) | Activity Description |
---|---|---|---|
This compound | FGFR1 | 0.9 - 5.6 | Significant inhibitor |
Various Thienopyrimidines | 17β-HSD | ~36% @ 1 µM | Moderate inhibition |
Thienopyrimidine Derivatives | Cancer Cell Lines | Varies | Antiproliferative effects observed |
Properties
IUPAC Name |
4-methoxythieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUAOWCMDNAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.